Cedrenol

CAS No.: 28231-03-0

Cat. No.: VC1615873

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28231-03-0 |

|---|---|

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

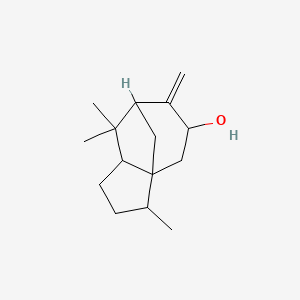

| IUPAC Name | 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol |

| Standard InChI | InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3 |

| Standard InChI Key | DJYWGTBEZVORGE-UHFFFAOYSA-N |

| SMILES | CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

| Canonical SMILES | CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |

Introduction

Chemical Properties and Structure

Fundamental Characteristics

Cedrenol is a bicyclic sesquiterpene alcohol with the molecular formula C15H24O and a molecular weight of 220.35 g/mol . Its CAS registry number is 28231-03-0, and it is classified under EINECS 248-917-7 . The compound's IUPAC name is 2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol, though it is commonly known by several synonyms including 8-Cedren-13-ol, Cedr-8(15)-en-9-ol, and Octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol .

Physical Properties

Cedrenol exhibits distinctive physical properties that are essential to its applications in various industries. The compound's physical characteristics are summarized in Table 1.

Table 1: Physical Properties of Cedrenol

It is noteworthy that there are some discrepancies in the literature regarding the melting point of cedrenol, with some sources reporting values between 120-121°C . This variation may be attributed to differences in purity or polymorphic forms of the compound.

Structural Characteristics

Cedrenol belongs to the sesquiterpene class of compounds, characterized by a 15-carbon skeleton derived from three isoprene units. Its structure features a bicyclic framework with a hydroxyl group and a methylene moiety that contributes to its distinctive olfactory profile. The principal constituent of cedrenol is cedrol, which provides its characteristic woody aroma .

Natural Occurrence and Sources

Botanical Sources

Cedrenol occurs naturally in the essential oils of various coniferous trees, particularly those belonging to the cypress and cedar families . It has been identified as a component in the following plant species:

-

Cedrus atlantica (Atlas cedar)

-

Cupressus sempervirens (Mediterranean cypress)

The compound is also present in the essential oils of some Schisandra species, albeit in relatively small concentrations .

Extraction Methods

The primary method for obtaining natural cedrenol involves isolating it from cedarwood oil through fractional distillation . The extraction process typically follows these steps:

-

Steam distillation of cedarwood to obtain the essential oil

-

Fractional distillation to separate cedrenol from other components

-

Crystallization to obtain the purified compound

The yield and quality of cedrenol obtained depend significantly on the botanical source and the specific extraction techniques employed.

Applications and Uses

Fragrance Industry Applications

Cedrenol finds extensive use in the fragrance industry due to its distinctive olfactory profile and fixative properties. As described by Berjé Inc., cedrenol natural provides "a mild woody odor similar to cedar and sawdust" . It is characterized as a "rooty, richly amber-like substance" that is "far more tenacious than its other Cedrene counterparts" .

The compound's odor profile has been further described as:

-

Woody, sweet, and soft

-

Tenacious and dry

-

Cedar-like with sawdust notes

These characteristics make cedrenol particularly valuable in:

-

Soaps and heavy perfumes as a fixative

-

Woody and oriental fragrance compositions

-

Cedar-based scent profiles in personal care products

-

High-end perfumery where natural ingredients are preferred

Other Applications

Beyond its primary applications in perfumery, cedrenol has shown potential in several other areas:

-

Cosmetic Industry: As an ingredient in natural skin care formulations

-

Food and Beverages: For aroma and flavor enhancement, although in limited applications

-

Aromatherapy: For its woody, calming scent profile

Emerging Applications

Recent research has begun exploring the potential biological activities of cedrenol, with preliminary studies indicating possible:

-

Immunomodulatory properties

-

Anti-inflammatory effects through neutrophil modulation

-

Antimicrobial activities, although further research is required to substantiate these applications

Market Analysis and Trends

Current Market Status

Synthesis and Production Methods

Industrial Production

Cedrenol can be produced through several methods in industrial settings:

Innovative Synthetic Routes

Recent advances in chemical synthesis have led to more efficient methods for producing cedrenol and related compounds. One noteworthy approach was described in the Journal of the American Chemical Society, involving an oxidative dearomatization-induced [5+2] cascade reaction . This method was used for the efficient synthesis of several related compounds including sec-cedrenol.

The key steps in this synthetic pathway include:

-

Oxidative dearomatization of curcuphenol

-

Intramolecular [5+2] cycloaddition of the phenoxonium intermediate

-

Selective incorporation of acetic acid to generate stereocenters

Microbial Production

An innovative approach to cedrenol production involves microbial transformation. Researchers have isolated a bacterial strain of the genus Rhodococcus (KSM-7358) capable of using α-cedrene for growth . This strain catalyzes the novel allylic oxidation of α-cedrene regiospecifically to produce (R)-10-hydroxycedrene (sec-cedrenol) with a very high yield .

This microbial approach offers several advantages:

-

High regiospecificity and stereoselectivity

-

Environmentally friendly production method

-

Potential for scaling up through bioprocess engineering

-

Reduced use of harsh chemicals and conditions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides valuable structural information about cedrenol. Both 1H and 13C NMR data have been reported in the literature, helping to confirm the compound's structure and purity . The 13C NMR spectrum shows characteristic peaks corresponding to the carbon skeleton of cedrenol, including the distinctive signals for the hydroxyl-bearing carbon and the methylene group.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) has been extensively used to identify and characterize cedrenol in various samples . The mass spectral fragmentation pattern of cedrenol is characterized by specific fragment ions that allow for its definitive identification in complex mixtures such as essential oils.

Infrared Spectroscopy

Infrared spectroscopic data for cedrenol shows characteristic absorption bands for the hydroxyl group (3200-3600 cm-1) and carbon-carbon double bond (1620-1680 cm-1), further confirming its structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume